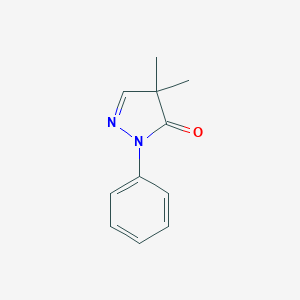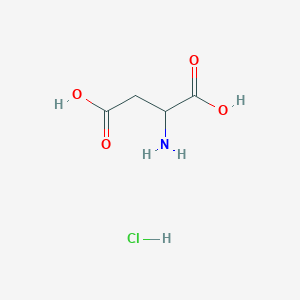
Dichlorobis(tributylphosphine)nickel(II)
概要
説明
Dichlorobis(tributylphosphine)nickel(II) is a metal catalyst that can be used in various coupling reactions . It is also known as NSC 54233 . The molecular weight of this compound is 534.23 .
Synthesis Analysis
A new ALD process for nickel metal has been developed from dichlorobis(triethylphosphine)nickel(II) and 1,4-bis(trimethylgermyl)-1,4-dihydropyrazine . A series of phosphine adducts of nickel and cobalt halides were synthesized and characterized for their volatility and thermal stability .Molecular Structure Analysis
The structure of Dichlorobis(tributylphosphine)nickel(II) has been elucidated by single-crystal X-ray analysis . The structure was refined by full-matrix least-squares calculations .Chemical Reactions Analysis
Dichlorobis(tributylphosphine)nickel(II) has been used in a new ALD process for nickel metal . This process was characterized by its volatility and thermal stability .Physical And Chemical Properties Analysis
Dichlorobis(tributylphosphine)nickel(II) has a melting point of 43-45 °C (lit.) . It should be stored at a temperature of 2-8°C . The compound is a nickel catalyst and is part of the transition metal catalysts category .科学的研究の応用
Alkyne Trimerisations and Carbonylations
The complex was first described by Walter Reppe who popularized its use in alkyne trimerisations and carbonylations . This process involves the reaction of alkynes to form a cyclic compound, which is then further reacted with carbon monoxide to form a carbonyl compound.
Suzuki Reactions
Dichlorobis(tributylphosphine)nickel(II) is a catalyst in Suzuki reactions . The Suzuki reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds between two different organic compounds.
Cross Coupling Reactions
This compound is also used as a catalyst for cross-coupling of Grignard reagents . Grignard reagents are a class of organometallic compounds that are widely used in organic synthesis.
Hydrosilylations
It is used as a catalyst for hydrosilylations . Hydrosilylation is a process where a silicon-hydrogen bond is added across a multiple bond like a carbon-carbon double bond or a carbon-oxygen double bond.
Hydrogenation
Dichlorobis(tributylphosphine)nickel(II) is used as a catalyst for hydrogenation . Hydrogenation is a chemical reaction between molecular hydrogen (H2) and another compound or element, usually in the presence of a catalyst.
Polymerization
This compound is used as a catalyst for polymerization . Polymerization is a process of reacting monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks.
Wenkert Arylation
It is used as a catalyst for Wenkert arylation of thiophene with aryl Grignard reagents . This reaction involves the coupling of an aryl halide with a thiophene ring in the presence of a nickel catalyst.
Borylation of Aryl Chlorides
Dichlorobis(tributylphosphine)nickel(II) is used as a catalyst for the borylation of aryl chlorides . This reaction involves the introduction of a boron group into an aryl chloride compound.
作用機序
Target of Action
Dichlorobis(tributylphosphine)nickel(II) is a metal phosphine complex, with the formula NiCl2[P(CH3(CH2)3)3]2 . The primary targets of this compound are organic substrates in various chemical reactions. It functions as a catalyst, facilitating and accelerating chemical transformations .
Mode of Action
The compound interacts with its targets through a process known as catalysis. As a catalyst, it lowers the activation energy of the reaction, enabling the reaction to proceed at a faster rate or under milder conditions than would be possible otherwise . The exact mode of action can vary depending on the specific reaction, but it often involves the formation of transient complexes with the substrate molecules .
Biochemical Pathways
While Dichlorobis(tributylphosphine)nickel(II) is primarily used in industrial and laboratory settings rather than biological systems, it plays a crucial role in several chemical reactions. For instance, it has been used in alkyne trimerisations and carbonylations . It’s also a catalyst in Suzuki reactions, although usually inferior in terms of activity .
Pharmacokinetics
It’s worth noting that the compound should be handled with care due to its hazardous properties .
Result of Action
The result of the action of Dichlorobis(tributylphosphine)nickel(II) is the facilitation of chemical reactions. By acting as a catalyst, it allows these reactions to proceed more efficiently, leading to higher yields and purer products .
Action Environment
The action of Dichlorobis(tributylphosphine)nickel(II) can be influenced by various environmental factors. For example, the compound exists as two isomers, a paramagnetic dark blue solid and a diamagnetic red solid . The equilibrium between these two forms can be affected by the solvent, temperature, and other conditions . Furthermore, steric effects also affect the equilibrium; larger ligands favoring the less crowded tetrahedral geometry .
Safety and Hazards
Dichlorobis(tributylphosphine)nickel(II) is classified as Acute Tox. 4 Oral, Carc. 1B, Eye Dam. 1, Resp. Sens. 1, Skin Corr. 1B, Skin Sens. 1 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols . Personal Protective Equipment such as dust mask type N95 (US), Eyeshields, Gloves are recommended .
将来の方向性
特性
IUPAC Name |
dichloronickel;tributylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H27P.2ClH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFOFXWYYUNJOZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Ni]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54Cl2NiP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934591 | |
| Record name | Dichlorobis(tributylphosphine)nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloronickel; tributylphosphane | |
CAS RN |
15274-43-8 | |
| Record name | Dichlorobis(tributylphosphine)nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorobis(tributylphosphine)nickel(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-](/img/structure/B94975.png)




![7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B94984.png)







![1,4-Dithiaspiro[4.9]tetradecane](/img/structure/B95001.png)